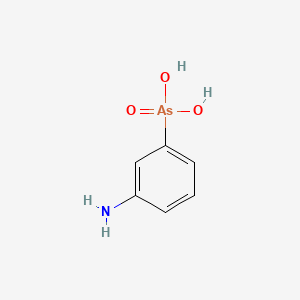
Ethyl 2-cyano-3-(3-pyridinyl)acrylate
Descripción general
Descripción
Ethyl 2-cyano-3-(3-pyridinyl)acrylate, also known as E2CPA, is a small organic compound that is used in a variety of scientific research applications. It is a cyanoacrylate ester, which is a type of fast-acting adhesive. In
Aplicaciones Científicas De Investigación
Organic Synthesis
Ethyl 2-cyano-3-(3-pyridinyl)acrylate: is utilized in organic synthesis as a building block for various chemical reactions. Its cyano and ester functional groups make it a versatile reagent for nucleophilic addition reactions, where it can act as an electrophile. This compound is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .
Polymer Research
In polymer science, this compound serves as a monomer for creating polymers with specific properties. The presence of the pyridinyl group can impart thermal stability and enhance the material’s mechanical properties. Researchers explore its incorporation into polymers to develop new materials for industrial applications .
Medicinal Chemistry
Researchers in medicinal chemistry employ Ethyl 2-cyano-3-(3-pyridinyl)acrylate to synthesize small molecules that can interact with biological targets. Its structure allows for the creation of compounds that may have potential as therapeutic agents, particularly in the development of drugs targeting central nervous system disorders .
Agricultural Chemistry
In the field of agricultural chemistry, this compound is used to create novel agrochemicals. Its reactivity enables the formation of products that can serve as potent pesticides or herbicides, contributing to the protection of crops and yield enhancement .
Material Science
Within material science, Ethyl 2-cyano-3-(3-pyridinyl)acrylate is investigated for its potential use in advanced materials. Its incorporation into coatings, adhesives, and other materials can improve durability and resistance to environmental factors .
Photovoltaic Research
This compound is also of interest in the development of organic photovoltaic cells. The pyridinyl group can play a role in the electronic properties of materials, potentially leading to more efficient energy conversion in solar cells .
Analytical Chemistry
In analytical chemistry, derivatives of Ethyl 2-cyano-3-(3-pyridinyl)acrylate can be used as reagents or standards in various analytical methods, including chromatography and spectroscopy, to detect or quantify other substances .
Environmental Science
Lastly, in environmental science, researchers may use this compound to study degradation processes or as a model compound in the assessment of environmental risks associated with chemical pollutants .
Propiedades
IUPAC Name |
ethyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMBXBIFKMYOLF-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN=CC=C1)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Cyano-3-(3-pyridyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Dimethylamino)methyl]cyclopentanone](/img/structure/B1605562.png)










